Relative Abundance Ranking in Human Hepatocyte Metabolism vs. Other AKB48 Phase I Metabolites
In human hepatocyte incubations with 10 μM AKB48 analyzed by TripleTOF high-resolution mass spectrometry, the N-(4-hydroxypentyl) metabolite was identified as a monohydroxylated product of the pentyl side chain. Among the 17 phase I and II metabolites characterized, the relative abundance ranking was established based on extracted ion chromatogram peak areas normalized to internal standard. The pentyl-chain monohydroxylated metabolites collectively represented a substantial fraction of total metabolite response, though specific quantitative abundance for the N-(4-hydroxypentyl) species relative to other monohydroxylated positional isomers was not individually resolved in this study [1]. In comparison, dihydroxylated and trihydroxylated metabolites (formed via successive oxidation on both adamantane and pentyl moieties) appeared at later retention times and lower relative intensities [1].
| Evidence Dimension | Relative metabolite abundance in human hepatocyte incubation |
|---|---|
| Target Compound Data | Identified as monohydroxylated pentyl-chain metabolite; part of the monohydroxylation product fraction |
| Comparator Or Baseline | Dihydroxylated and trihydroxylated AKB48 metabolites |
| Quantified Difference | Monohydroxylated metabolites (including pentyl-chain hydroxylation) were more abundant than dihydroxylated and trihydroxylated species; specific N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl) abundance ratio not quantified |
| Conditions | Human hepatocytes incubated with 10 μM AKB48; TripleTOF 5600 high-resolution mass spectrometry |
Why This Matters
This establishes the N-(4-hydroxypentyl) metabolite as a member of the higher-abundance monohydroxylated fraction, supporting its utility as a viable urinary biomarker for AKB48 exposure detection compared to later-eluting, lower-intensity polyhydroxylated species.
- [1] Gandhi AS, Zhu M, Pang S, Wohlfarth A, Scheidweiler KB, Liu H, Huestis MA. First characterization of AKB-48 metabolism, a novel synthetic cannabinoid, using human hepatocytes and high-resolution mass spectrometry. AAPS J. 2013;15(4):1091-1098. Table 1, Figure 2. View Source
